5-Bromo-N-methyl-1,3-thiazol-2-amine
Overview
Description
5-Bromo-N-methyl-1,3-thiazol-2-amine is a heterocyclic compound with the empirical formula C4H5BrN2S . It is used as a building block in the synthesis of various chemical compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-methyl-1,3-thiazol-2-amine consists of a five-membered thiazole ring with a bromine atom and a methylamine group attached . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
5-Bromo-N-methyl-1,3-thiazol-2-amine is a solid compound . Its molecular weight is 193.06 . The compound’s SMILES string is CNc1ncc(Br)s1 .Scientific Research Applications
Synthesis of Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . They are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The synthesis of indole derivatives involves the construction of indoles as a moiety in selected alkaloids .
- Results or Outcomes : The application of indole derivatives has attracted increasing attention in recent years due to their biologically active compounds .
Biological Activities of Thiazoles
- Scientific Field : Medicinal Chemistry
- Application Summary : Thiazoles are found in many potent biologically active compounds . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Methods of Application : The synthesis of thiazole derivatives involves various chemical reactions .
- Results or Outcomes : Thiazoles have shown diverse biological activities with lesser side effects .
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAGIJRKXXQSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-methyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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